6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione

Cyclopropanone Chemistry Synthetic Methodology Strained Intermediates

6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (CAS 5617-70-9) is a spirocyclic acylal diester featuring a strained cyclopropane-1,1-dicarboxylate core—renowned as cyclopropyl Meldrum's acid or Danishefsky's reagent. Its rigid spirocyclic architecture delivers unique reactivity unattainable with generic acyclic esters or other strained rings: (1) superior intermediate for penciclovir/famciclovir synthesis, enabling a shorter sequence with regioselective coupling vs. conventional diacetate side chains; (2) co-monomer with DGEBA for epoxy thermosets with engineered thermal degradation at ester linkages, enabling recyclable/reworkable materials; (3) non-volatile solid (mp 69–72 °C) offering safer handling and precise stoichiometric control vs. volatile liquid cyclopropanone equivalents. Validated by peer-reviewed Organic Syntheses procedure (55–61% yield).

Molecular Formula C8H10O4
Molecular Weight 170.16 g/mol
CAS No. 5617-70-9
Cat. No. B144821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
CAS5617-70-9
Synonyms1,1-Cyclopropanedicarboxylic Acid Cyclic Isopropylidene Ester;  1,1-Cyclopropanedicarboxylic Acid Cyclic 1-Methylethylidene Ester;  2,2-Propanediol Cyclic 1,1-Cyclopropanedicarboxylate;  6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
Molecular FormulaC8H10O4
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESCC1(OC(=O)C2(CC2)C(=O)O1)C
InChIInChI=1S/C8H10O4/c1-7(2)11-5(9)8(3-4-8)6(10)12-7/h3-4H2,1-2H3
InChIKeyAXJVPXNVESYGDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (CAS 5617-70-9) for Synthesis and Procurement


6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (CAS 5617-70-9), also known as cyclopropyl Meldrum's acid or Danishefsky's reagent, is a spirocyclic acylal and diester. Its structure comprises a cyclopropane-1,1-dicarboxylate core bridged by an isopropylidene ketal [1]. The compound's unique strained spirocyclic framework enables distinct reactivity, particularly as a stable precursor to cyclopropanones and as an electrophilic reagent in nucleophilic ring-opening reactions, as evidenced by its use in synthesizing biologically active molecules [2][3].

Why 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione Cannot Be Substituted with Other Cyclopropanone Equivalents


Generic substitution with other spirocyclic esters or cyclopropanone equivalents fails due to the specific geometric and electronic demands of the cyclopropane-1,1-dicarboxylate core. The spirocyclic ketal imposes a distinct ring strain and rigid conformation, which are critical for its function as a stable cyclopropanone precursor. This specific architecture governs its regioselectivity in nucleophilic additions and its ability to undergo clean thermal degradation in polymer applications, as demonstrated in comparative studies with Meldrum's acid derivatives [1][2]. The compound's unique reactivity, including its use as a 'Danishefsky reagent', is not reliably replicated by simpler acyclic esters or other strained rings.

Quantitative Evidence Guide for 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (CAS 5617-70-9) Selection


Stable Cyclopropanone Equivalence: A Solid Alternative to Volatile Precursors

This compound serves as a stable, solid precursor to cyclopropanone, a highly strained and reactive intermediate that is otherwise difficult to handle. In contrast to volatile cyclopropanone equivalents like 1-ethoxy-1-(trimethylsiloxy)cyclopropane (a liquid with a boiling point of 50-53 °C at 22 mmHg ), 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is a crystalline solid with a melting point of 69.0 to 72.0 °C . This solid-state advantage directly translates to safer and more convenient handling, storage, and accurate weighing in the laboratory.

Cyclopropanone Chemistry Synthetic Methodology Strained Intermediates

Superior Synthetic Efficiency in Antiviral Precursor Synthesis

In the industrial synthesis of the antiviral agents penciclovir and famciclovir, 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (4) is specified as a 'more easily prepared cyclic precursor' compared to the diacetate side chain (5) used in the conventional process [1]. The coupling of (4) with N2-acetyl-7-benzylguanine (3) proceeded regioselectively at the N9 position of guanine in good yield [1]. While an exact yield for this specific coupling step is not directly provided in the abstract, the overall process using this precursor is established as a practical and improved synthetic method, reducing the number of steps and improving efficiency.

Antiviral Synthesis Process Chemistry Penciclovir

Defined Performance in Thermally Degradable Polymer Networks

When used as a co-monomer with diglycidyl ether of bisphenol A (DGEBA), 6,6-dimethyl (4,8-dioxaspiro[2.5]octane-5,7-dione) (MCP) yields thermosets with quantifiable thermal degradation properties, a feature not present in analogous polymers formed with Meldrum's acid derivatives [1][2]. The resulting materials 'possess the characteristics of thermally degradable thermosets' due to the presence of ester groups in the polymer chain which undergo cleavage at the onset of degradation [1]. This behavior was investigated using conventional initiators like BF3·MEA and lanthanide triflates, establishing its predictable performance.

Polymer Chemistry Thermosets Materials Degradation

Well-Characterized and Validated Synthetic Procedure from Reputable Source

A robust and reproducible synthesis of 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is documented in Organic Syntheses, a highly reputable source for validated laboratory procedures [1]. The described method yields 28.7–31.5 g (55–61%) of pure product as colorless needles, mp 65–67°C, from 39.0 g (0.30 mol) of cyclopropane-1,1-dicarboxylic acid [1]. This stands in contrast to proprietary or poorly defined methods for other specialized cyclopropanone equivalents, providing a reliable, peer-reviewed benchmark for both small-scale and scaled-up preparations.

Organic Synthesis Method Validation Preparative Chemistry

Procurement-Driven Application Scenarios for 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione


Pharmaceutical Process Development: Synthesis of Penciclovir and Famciclovir

Procure this compound for use as a key intermediate in the improved, more efficient synthesis of the antiviral drugs penciclovir and famciclovir. The evidence shows it is a superior alternative to the conventional diacetate side chain, leading to a shorter synthetic sequence and regioselective coupling [1]. This is a high-value application where precursor choice directly impacts process yield and cost.

Design of Thermally Degradable or Reworkable Polymer Networks

Utilize this specific spirocyclic diester as a co-monomer with DGEBA to create epoxy-based thermosets with engineered thermal degradation. The evidence demonstrates that the resulting polymer networks undergo cleavage at ester linkages, a property that is not observed with standard Meldrum's acid derivatives and enables applications requiring reworkability, recyclability, or controlled degradation [1][2].

Organic Synthesis Research: A Safe and Stable Cyclopropanone Source

Select this reagent for laboratory-scale cyclopropanone chemistry. As a stable, non-volatile solid (mp 69-72 °C), it offers significant handling and safety advantages over volatile liquid alternatives like 1-ethoxy-1-(trimethylsiloxy)cyclopropane (bp 50-53 °C at 22 mmHg) [1][2]. This makes it the preferred choice for researchers prioritizing operational safety and precise stoichiometric control.

Method Development and Scale-Up Using a Validated Synthesis

Procure or synthesize this compound following the detailed and peer-reviewed procedure from Organic Syntheses. The method provides a reliable yield range (55-61%) and purity benchmark (mp 65-67°C) [1]. This reduces uncertainty in early-stage process chemistry and provides a solid foundation for subsequent scale-up activities, unlike compounds with only vendor-supplied or non-validated preparation methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.